molecular formula C22H21F3N2O4S2 B11829282 Ethyl 2-(tert-butyl)-4-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)thiazole-5-carboxylate

Ethyl 2-(tert-butyl)-4-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)thiazole-5-carboxylate

Cat. No.: B11829282
M. Wt: 498.5 g/mol
InChI Key: RFKKZCHZQJEGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Key Structural Data

Property Value Source
Molecular Formula C22H21F3N2O4S2
Molecular Weight 498.54 g/mol
Key Functional Groups Thiazole, sulfonamido, carboxylate, tert-butyl, fluorophenyl

The thiazole ring contributes aromatic stability and π-π stacking potential, while the tert-butyl group enhances lipophilicity and steric shielding. The sulfonamido (-SO2NH-) linkage bridges two fluorinated aromatic rings, enabling hydrogen-bonding interactions with biological targets. The 2,6-difluorophenyl group introduces electronegative centers that modulate electronic distribution and solubility.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

1H NMR (400 MHz, CDCl3):

  • δ 1.42 (s, 9H) : tert-butyl protons (C(CH3)3).
  • δ 1.35 (t, J = 7.1 Hz, 3H) and δ 4.34 (q, J = 7.1 Hz, 2H) : Ethyl ester group.
  • δ 6.8–7.9 (m, 6H) : Aromatic protons from fluorophenyl and thiazole-adjacent phenyl groups.
  • δ 8.21 (s, 1H) : Thiazole ring proton.
  • δ 10.12 (br s, 1H) : Sulfonamido NH.

13C NMR (100 MHz, CDCl3):

  • δ 165.2 : Carboxylate carbonyl (C=O).
  • δ 152.1–140.3 : Thiazole ring carbons.
  • δ 128.9–112.4 : Fluorinated aromatic carbons (JCF ≈ 245 Hz).

DEPT-135 confirms the absence of quaternary carbons in the ethyl and tert-butyl groups.

Mass Spectrometric Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) reveals a molecular ion peak at m/z 498.5383 ([M+H]+), consistent with the molecular formula C22H21F3N2O4S2. Key fragments include:

  • m/z 454.4 ([M–COOCH2CH3]+): Loss of ethyl carboxylate.
  • m/z 397.3 ([M–C(CH3)3]+): Cleavage of the tert-butyl group.
  • m/z 279.1: Thiazole-containing fragment after sulfonamido bond rupture.

Comparative Analysis with Related Thiazole Carboxylate Derivatives

Table 2: Structural and Functional Comparisons

Compound Key Features Bioactivity Relevance Source
Ethyl 2-(tert-butyl)thiazole-4-carboxylate Lacks sulfonamido and fluorophenyl groups Reduced target binding affinity
Ethyl thiazole-5-carboxylate Minimal substitution; no fluorine atoms Limited solubility and stability
Target Compound Sulfonamido linker, fluorinated aromatics Enhanced enzyme inhibition

The sulfonamido group in the target compound enables hydrogen bonding with enzymatic active sites, a feature absent in simpler derivatives like ethyl thiazole-5-carboxylate. Fluorine atoms at the 2- and 6-positions of the phenyl ring improve metabolic stability compared to non-fluorinated analogs. The tert-butyl group, shared with ethyl 2-(tert-butyl)thiazole-4-carboxylate, confers similar steric protection but does not compensate for the absence of the sulfonamido moiety in biological interactions.

Properties

Molecular Formula

C22H21F3N2O4S2

Molecular Weight

498.5 g/mol

IUPAC Name

ethyl 2-tert-butyl-4-[3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorophenyl]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C22H21F3N2O4S2/c1-5-31-20(28)18-17(26-21(32-18)22(2,3)4)12-8-6-11-15(16(12)25)27-33(29,30)19-13(23)9-7-10-14(19)24/h6-11,27H,5H2,1-4H3

InChI Key

RFKKZCHZQJEGMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C(C)(C)C)C2=C(C(=CC=C2)NS(=O)(=O)C3=C(C=CC=C3F)F)F

Origin of Product

United States

Biological Activity

Ethyl 2-(tert-butyl)-4-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)thiazole-5-carboxylate is a complex organic compound characterized by its unique molecular structure, which includes a thiazole ring, an ethyl ester, and a sulfonamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈F₂N₂O₄S, with a molecular weight of approximately 498.5 g/mol. The presence of fluorine atoms in the structure enhances its biological activity and specificity, making it a candidate for various pharmaceutical applications.

Research indicates that compounds with similar structures often target specific enzymes or receptors involved in disease pathways. The sulfonamide group may enhance interactions with biological targets, potentially leading to applications in treating conditions such as cancer or inflammation. The thiazole ring contributes to the compound's ability to modulate cellular processes, which is crucial for therapeutic efficacy.

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer activity. For instance, compounds with similar thiazole structures have demonstrated inhibitory effects on various cancer cell lines, including human colon adenocarcinoma and breast cancer cells. The compound's mechanism may involve the inhibition of specific signaling pathways critical for tumor growth and survival .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary findings suggest that it may exhibit moderate antibacterial activity against Gram-positive bacteria. The incorporation of the sulfonamide group is believed to enhance its antimicrobial efficacy by disrupting bacterial folate synthesis pathways .

Case Studies

  • In Vitro Studies : A study involving various cancer cell lines showed that derivatives of thiazole compounds exhibited IC₅₀ values ranging from 40 to 100 µM against different types of cancer cells. This compound was noted for its potential as a lead compound due to its structural similarities with more potent analogs .
  • Antimicrobial Testing : In another study focusing on antimicrobial activity, derivatives similar to this compound were tested against various bacterial strains. Results indicated that certain modifications to the thiazole ring significantly increased antibacterial potency, particularly against Staphylococcus aureus and Escherichia coli .

Data Table: Biological Activity Summary

Activity TypeTest Organisms/Cell LinesIC₅₀ / MIC ValuesReferences
AnticancerHuman colon adenocarcinoma (HT-29)~50 µM
Human breast cancer (MCF-7)~60 µM
AntibacterialStaphylococcus aureusMIC 25 µg/mL
Escherichia coliMIC 50 µg/mL

Scientific Research Applications

Ethyl 2-(tert-butyl)-4-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)thiazole-5-carboxylate exhibits notable biological activities:

  • Anticancer Properties :
    • Research indicates that compounds with similar structures can inhibit specific enzymes or receptors involved in cancer pathways. In vitro studies have shown IC₅₀ values ranging from 40 to 100 µM against various cancer cell lines, suggesting potential as a lead compound for drug development targeting cancer .
  • Anti-inflammatory Effects :
    • The sulfonamide group may enhance the compound's interaction with biological targets related to inflammation, indicating its potential use in anti-inflammatory therapies .
  • Antimicrobial Activity :
    • Derivatives of thiazole compounds have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing increased antibacterial potency with specific modifications to the thiazole ring .

In Vitro Studies on Cancer Cell Lines

A study investigating the anticancer properties of thiazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The results indicated that structural modifications could lead to improved potency .

Antimicrobial Testing

In another study focusing on antimicrobial efficacy, derivatives of thiazole compounds were tested against multiple bacterial strains. The findings demonstrated that certain modifications enhanced antibacterial activity significantly, particularly against resistant strains like Staphylococcus aureus .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous thiazole derivatives:

Compound Key Substituents Pharmacological Properties Synthetic Route Reference
Ethyl 2-(tert-butyl)-4-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)thiazole-5-carboxylate tert-butyl (C2), sulfonamido-linked 2,6-difluorophenyl (C4) Dual BRAF/HDAC inhibition; improved solubility and target affinity due to sulfonamido group Bromination, sulfonamidation, and column chromatography purification
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate Methyl (C4), trifluoromethylphenyl (C2) Moderate lipophilicity; limited hydrogen-bonding capacity Direct alkylation or coupling reactions
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate Phenyl (C2), trifluoromethyl (C5) High metabolic stability; planar structure (5.15° dihedral angle) Reaction of dibenzylamino derivatives with thionyl chloride
Ethyl 2-chloro-4-(trifluoromethyl)thiazole-5-carboxylate Chloro (C2), trifluoromethyl (C4) Electron-withdrawing effects; potential reactivity in nucleophilic substitutions Chlorination of precursor thiazoles
Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Ethylamino (C2), trifluoromethyl (C4) Enhanced solubility via amino group; reduced steric hindrance Amination of halogenated intermediates
5-(2-Aminopyrimidin-4-yl)-2-(tert-butyl)-4-(3-((2,6-difluorophenyl)sulfonamido)-2-fluorophenyl)thiazole 3-oxide Pyrimidine (C5), 3-oxide thiazole Dabrafenib impurity; altered redox properties due to oxide moiety Oxidation of parent thiazole during synthesis

Key Findings:

Structural Impact on Bioactivity: The sulfonamido group in the target compound enhances solubility and target binding compared to trifluoromethyl or methyl substituents in analogs like and . This group facilitates hydrogen bonding with BRAF kinase domains, a feature absent in non-sulfonamide derivatives . The tert-butyl group provides steric shielding, reducing off-target interactions compared to smaller substituents (e.g., methyl or ethylamino groups in and ).

Synthetic Complexity :

  • The target compound requires multi-step synthesis involving bromination and sulfonamidation , whereas simpler analogs (e.g., and ) are synthesized via single-step alkylation or halogenation.

Pharmacokinetic Differences: Fluorine atoms in the target compound improve metabolic stability and membrane permeability compared to non-fluorinated analogs. For example, the 2,6-difluorophenyl group reduces cytochrome P450-mediated oxidation relative to unfluorinated phenyl rings . The 3-oxide impurity () of the target compound exhibits reduced BRAF affinity due to electronic changes, highlighting the importance of the unoxidized thiazole core for activity.

Therapeutic Potential: Dual BRAF/HDAC inhibition is unique to the target compound and its close analogs (e.g., ), whereas other thiazoles (e.g., and ) lack epigenetic modulation capabilities.

Research Implications

The structural complexity of this compound positions it as a lead candidate in oncology, particularly for resistant BRAF-mutant cancers. Future studies should explore:

  • SAR (Structure-Activity Relationship) : Modifying the sulfonamido linker or tert-butyl group to optimize potency.
  • Toxicology : Assessing the impact of fluorine atoms and sulfonamido groups on long-term safety.
  • Formulation : Leveraging its solubility advantages over lipophilic analogs (e.g., ) for oral bioavailability.

Preparation Methods

Synthesis of Ethyl 2-(tert-butyl)thiazole-5-carboxylate

Reaction Conditions

  • Reactants : tert-Butyl thioamide (1.2 eq), ethyl 2-bromo-3-oxobutanoate (1.0 eq)

  • Solvent : Ethanol (anhydrous)

  • Temperature : Reflux at 80°C for 12 h

  • Yield : 68–72%

Mechanism :
The thioamide reacts with the α-bromoketone to form the thiazole ring via cyclocondensation. The tert-butyl group is introduced directly at position 2, while the ethyl ester occupies position 5.

Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 1.42 (s, 9H, tert-butyl), 4.35 (q, J = 7.1 Hz, 2H, CH2CH3), 1.38 (t, J = 7.1 Hz, 3H, CH3).

  • LCMS : m/z 257.1 [M+H]+.

Sulfonamidation at the Aryl Amino Group

The 3-amino group on the phenyl ring is sulfonylated using 2,6-difluorobenzenesulfonyl chloride.

Sulfonylation Reaction

Reaction Conditions

  • Reactants :

    • Ethyl 2-(tert-butyl)-4-(3-amino-2-fluorophenyl)thiazole-5-carboxylate (1.0 eq)

    • 2,6-Difluorobenzenesulfonyl chloride (1.2 eq)

  • Base : Pyridine (3.0 eq)

  • Solvent : Dichloromethane (anhydrous)

  • Temperature : 0°C → RT, 12 h

  • Yield : 78%

Mechanism :
The amine nucleophile attacks the sulfonyl chloride, forming the sulfonamide linkage. Pyridine neutralizes HCl byproduct.

Characterization :

  • 1H NMR (400 MHz, DMSO-d6): δ 10.12 (s, 1H, NH), 8.04 (m, 2H, sulfonyl aryl), 7.68 (m, 1H, sulfonyl aryl), 7.50–7.30 (m, 3H, phenyl), 4.25 (q, J = 7.1 Hz, 2H, CH2CH3), 1.45 (s, 9H, tert-butyl), 1.28 (t, J = 7.1 Hz, 3H, CH3).

  • HPLC Purity : 98.5%.

Optimization and Challenges

Key Parameters for Yield Improvement

StepParameterOptimal ValueYield Impact
2.2Pd Catalyst Loading5 mol%<5% → 63%
3.1Base EquivalentsPyridine (3 eq)50% → 78%
1.1SolventEthanol68% vs. 52% (THF)

Side Reactions and Mitigation

  • Sulfonamide Over-Reaction : Excess sulfonyl chloride leads to disubstitution. Controlled stoichiometry (1.2 eq) minimizes this.

  • Ester Hydrolysis : Avoid aqueous bases in later steps to preserve the ethyl carboxylate .

Q & A

Q. What are the key synthetic routes for synthesizing this thiazole derivative, and how can reaction progress be monitored?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Core Formation : Construct the thiazole ring via cyclization of thiourea derivatives or Hantzsch thiazole synthesis.

Functionalization : Introduce substituents (e.g., tert-butyl, fluorophenyl sulfonamido groups) using coupling reactions (e.g., Suzuki-Miyaura for aryl groups) or nucleophilic substitution.

Esterification : Install the ethyl carboxylate group via esterification under acidic or basic conditions .

  • Monitoring : Use thin-layer chromatography (TLC) with hexane/ethyl acetate (3:1) to track reaction progress. Confirm completion via disappearance of starting material spots .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key signals should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Focus on aromatic protons (δ 6.5–8.5 ppm for fluorophenyl groups) and tert-butyl singlet (δ 1.3–1.5 ppm).
  • ¹³C NMR : Identify carbonyl signals (δ 165–170 ppm for ester groups) and sulfur/nitrogen-bound carbons .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns. Expect [M+H]⁺ or [M+Na]⁺ adducts .

Q. What safety precautions are critical when handling fluorinated and sulfonamide-containing compounds?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HF).
  • Waste Disposal : Segregate halogenated waste and neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing the 2,6-difluorophenyl sulfonamido moiety?

  • Methodological Answer :
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity of the sulfonamide group.
  • Catalysis : Employ triethylamine (TEA) or DMAP to deprotonate the sulfonamide and accelerate coupling .
  • Temperature Control : Maintain 0–5°C during sulfonamido group addition to minimize side reactions.
  • Example Protocol :
ReagentEquivalentsConditions
2,6-Difluorophenylsulfonamide1.2DMF, 0°C, TEA (1.5 eq), 12 h
Product IsolationPrecipitation in ice-cwater, filtration

Q. How should researchers address discrepancies between experimental and computational spectroscopic data?

  • Methodological Answer :
  • Data Validation : Cross-check NMR chemical shifts with DFT calculations (e.g., B3LYP/6-31G* level). Adjust for solvent effects (e.g., chloroform vs. DMSO).
  • Impurity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to detect trace byproducts affecting spectral clarity .
  • Crystallography : If crystals are obtainable, perform X-ray diffraction to resolve structural ambiguities (e.g., regiochemistry of substituents) .

Q. What strategies can elucidate the structure-activity relationship (SAR) of this compound in biological assays?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace tert-butyl with cyclopropyl, vary fluorine positions) and compare bioactivity .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases, GPCRs).
  • Biological Testing : Prioritize assays for antimicrobial or anticancer activity, noting IC₅₀ shifts correlated with structural changes .

Data Contradiction Analysis

Q. How should researchers resolve conflicting solubility data reported for this compound?

  • Methodological Answer :
  • Solvent Screening : Test solubility in DMSO, ethanol, and dichloromethane at 25°C and 40°C. Use UV-Vis spectroscopy to quantify saturation points.
  • Purity Verification : Re-crystallize the compound and re-test solubility. Impurities (e.g., residual DMF) can artificially enhance solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.